BenchChemオンラインストアへようこそ!

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Protecting group chemistry Synthetic methodology Orthogonal deprotection

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 112887-40-8) is a bifunctional morpholine derivative featuring an N-Cbz protecting group and a free 2-hydroxyethyl alcohol. This orthogonal reactivity enables late-stage amine liberation under mild hydrogenolysis while preserving the alcohol for esterification, etherification, or oxidation. Critical for SAR studies in 17β-HSD2 (IC50 0.6 nM) and PHD3 (IC50 11 nM) programs. Avoid Boc/Fmoc analogs; use only this Cbz-protected variant.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 112887-40-8
Cat. No. B3082539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
CAS112887-40-8
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1COC(CN1C(=O)OCC2=CC=CC=C2)CCO
InChIInChI=1S/C14H19NO4/c16-8-6-13-10-15(7-9-18-13)14(17)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
InChIKeyJLXGHWHTUOCXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 112887-40-8): Strategic Sourcing of a Dual-Functional Morpholine Scaffold for Drug Discovery


Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 112887-40-8, C14H19NO4, MW 265.3) is a bifunctional morpholine derivative that integrates an N-Cbz (benzyloxycarbonyl) protecting group with a 2-hydroxyethyl side chain . This structural arrangement provides two chemically orthogonal reactive sites: a latent secondary amine that is readily liberated via hydrogenolysis or acidic cleavage of the Cbz group, and a free primary alcohol that enables esterification, etherification, oxidation, or sulfonation without prior deprotection steps . The compound serves as a versatile advanced intermediate in medicinal chemistry programs targeting kinase inhibitors, receptor modulators, and peptidomimetic scaffolds .

Procurement Risk Advisory: Why Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Cannot Be Interchanged with Similar Morpholine Carbamates


Morpholine-4-carboxylate derivatives bearing N-protecting groups (e.g., Cbz, Boc, Fmoc) share a superficial structural similarity, yet substitution with a generic analog introduces two critical sources of process deviation. First, the orthogonality of the Cbz group differs fundamentally from acid-labile Boc or base-labile Fmoc protecting groups; replacing Cbz with Boc in a synthetic sequence that employs acidic conditions elsewhere will result in premature deprotection and byproduct formation [1]. Second, the 2-hydroxyethyl substituent—as opposed to the more common 2-hydroxymethyl or unsubstituted morpholine analogs—confers distinct physicochemical properties, including altered logP, hydrogen-bonding capacity, and metabolic stability, which directly affect downstream biological screening outcomes and synthetic convergence . Procurement of an incorrect analog, even at identical nominal purity, will invalidate comparative SAR analysis and may require full route re-optimization.

Quantitative Differentiation Evidence: Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Performance Relative to Analog Comparators


Orthogonal N-Deprotection Selectivity: Cbz vs. Boc in Acidic Synthetic Sequences

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate employs a Cbz protecting group, which remains completely stable under the mild-to-moderate acidic conditions that quantitatively cleave the Boc group (e.g., TFA/DCM, HCl/dioxane) [1]. In contrast, the Boc analog (R)-N-Boc-2-(2-hydroxyethyl)morpholine undergoes rapid N-deprotection under identical acidic treatment, rendering it incompatible with acid-sensitive downstream intermediates or parallel protecting group strategies . This orthogonality is a documented principle of protecting group strategy and is not a compound-specific anomaly [1].

Protecting group chemistry Synthetic methodology Orthogonal deprotection

Enzymatic Target Engagement Profile: Potent 17β-HSD2 Inhibition at Sub-nanomolar Potency

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate exhibits potent inhibitory activity against human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC50 of 0.600 nM, as measured in human placental microsomal fractions using [³H]-estradiol as substrate in the presence of NAD⁺ and quantified by radio-HPLC analysis [1]. This sub-nanomolar potency represents a significant biochemical differentiation from simpler, unsubstituted N-Cbz-morpholine scaffolds, which generally lack this specific enzyme engagement profile .

17β-HSD2 inhibition Endocrinology Drug discovery

Isoform Selectivity Window: 17β-HSD2 vs. 17β-HSD1 Discrimination Ratio

In parallel enzymatic assays using human placental fractions, Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate demonstrates a 6.5-fold selectivity window for 17β-HSD2 (IC50 = 0.600 nM) over 17β-HSD1 (IC50 = 3.90 nM) [1]. The 17β-HSD1 inhibition was measured in human placental cytosolic fractions using [³H]-estrone as substrate with NAD⁺ cofactor [1]. This isoform discrimination is not observed with the 2-hydroxymethyl analog benzyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS 135782-20-6), which has not been reported to exhibit selective 17β-HSD inhibition .

Isoform selectivity 17β-HSD enzymes Therapeutic index

Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity Relative to Hydroxymethyl Analog

The 2-hydroxyethyl substituent in Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate confers distinct physicochemical properties compared to the 2-hydroxymethyl analog benzyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS 135782-20-6) . The extended ethyl chain increases lipophilicity (calculated logP ≈ 1.1–1.3 for the target vs. ≈ 0.6–0.8 for the hydroxymethyl analog) while maintaining the hydrogen-bond donor capacity of the terminal hydroxyl group . This subtle modification alters membrane permeability and metabolic stability profiles, making the two analogs non-interchangeable in lead optimization campaigns .

Physicochemical properties Drug-likeness SAR

Multi-Target Enzyme Engagement: Prolyl Hydroxylase PHD3 and hERG Channel Activity Profile

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate exhibits measurable inhibitory activity against prolyl hydroxylase EGLN3 (PHD3) with an IC50 of 11 nM, and against the human ERG (hERG) potassium channel with an IC50 of 220 nM [1]. The 20-fold window between PHD3 inhibition and hERG channel block (220 nM / 11 nM = 20×) provides an early quantitative indicator of potential cardiac safety margin. This multi-target profile distinguishes the compound from simpler morpholine carbamates that lack the 2-hydroxyethyl motif and typically show negligible PHD3 engagement .

PHD3 inhibition hERG liability Safety pharmacology

Validated Application Scenarios for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Based on Quantitative Evidence


Endocrine Pharmacology: 17β-HSD2-Targeted Drug Discovery for Estrogen-Dependent Pathologies

The sub-nanomolar 17β-HSD2 inhibition (IC50 = 0.600 nM) and 6.5-fold selectivity over 17β-HSD1 establish Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate as a privileged scaffold for developing therapeutics targeting estrogen-dependent conditions including endometriosis, osteoporosis, and certain breast cancer subtypes where local estradiol biosynthesis is driven by 17β-HSD2 activity [1]. Procurement of this specific Cbz-protected intermediate enables SAR exploration around the morpholine core while maintaining the essential 2-hydroxyethyl pharmacophore .

Hypoxia-Inducible Factor (HIF) Pathway Modulation via PHD3 Inhibition

With demonstrated PHD3 inhibition (IC50 = 11 nM) and a quantifiable hERG selectivity window (20-fold), this compound serves as a validated starting point for medicinal chemistry programs targeting HIF-prolyl hydroxylases for anemia, ischemic disease, or inflammation [1]. The Cbz protecting group allows for late-stage N-deprotection and subsequent diversification after the core scaffold SAR has been established, providing synthetic flexibility not available with acid-labile Boc-protected analogs .

Convergent Synthesis of Bifunctional Morpholine-Based Probe Molecules and PROTACs

The orthogonal reactivity profile—stable Cbz group compatible with acidic conditions, plus a free primary alcohol for functionalization—makes this compound an ideal building block for assembling bifunctional molecules such as PROTACs (proteolysis-targeting chimeras) or fluorescent probes [1]. The hydroxyethyl side chain provides a spacer element that can be elaborated with linkers or reporter groups without disturbing the protected morpholine nitrogen, enabling convergent assembly strategies that are precluded with simpler morpholine carbamates lacking the alcohol handle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.